Product packaging for Cyclobutylbenzene(Cat. No.:CAS No. 4392-30-7)

Cyclobutylbenzene

Cat. No.: B3052708
CAS No.: 4392-30-7
M. Wt: 132.2 g/mol
InChI Key: UJMBCHVRTIOTKC-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on Aryl-Substituted Cyclobutanes

The foundational synthesis of cyclobutane (B1203170) itself dates back to 1907, marking a significant step in understanding cyclic hydrocarbons and their bonding characteristics nih.gov. Early research into aryl-substituted cyclobutanes, including phenyl-substituted variants, began to emerge in the mid-20th century. For instance, studies in the 1960s detailed the synthesis and properties of phenylcyclobutane derivatives, such as 3-phenylcyclobutanone (B1345705) smolecule.com. These early investigations laid the groundwork for appreciating the unique structural and electronic influences of the cyclobutyl group when appended to aromatic systems. The development of synthetic techniques, such as [2+2] cycloadditions and various ring-expansion reactions, gradually made cyclobutane scaffolds more accessible, paving the way for their incorporation into more complex molecular architectures mpg.deresearchgate.net.

Significance of the Cyclobutyl Moiety in Modern Chemical Structures

The cyclobutyl moiety has gained considerable traction in modern chemical design, particularly in medicinal chemistry and materials science, due to its distinctive properties:

Conformational Restriction: The rigid, puckered nature of the cyclobutane ring can effectively restrict the conformational flexibility of a molecule. This is crucial in drug design for optimizing binding to biological targets and improving selectivity nih.govsmolecule.comCurrent time information in Milan, IT.dicp.ac.cn.

Metabolic Stability: Incorporation of a cyclobutyl ring can enhance the metabolic stability of a compound, potentially leading to longer half-lives in biological systems smolecule.comCurrent time information in Milan, IT.dicp.ac.cn.

Aryl Isostere and Hydrophobic Interactions: The cyclobutyl group can serve as an aryl isostere, mimicking the spatial arrangement of aromatic rings while offering different electronic and lipophilic properties. It is also effective in filling hydrophobic pockets within protein targets smolecule.comCurrent time information in Milan, IT.dicp.ac.cn.

Building Block in Synthesis: Cyclobutane derivatives are valuable intermediates in the synthesis of complex natural products and pharmaceuticals, and they have found applications in materials science for creating stress-responsive polymers and in supramolecular chemistry researchgate.netsmolecule.comtum.denih.gov.

The presence of cyclobutane rings in marketed drugs and clinical candidates underscores their importance. For example, platinum-based anticancer drugs containing cyclobutyl fragments have shown significant success mpg.de.

Table 1: Roles of the Cyclobutyl Moiety in Molecular Design

Role/PropertyDescriptionSupporting Evidence (References)
Conformational Control Restricts molecular flexibility, aiding in precise orientation of functional groups for target binding. nih.govsmolecule.comCurrent time information in Milan, IT.dicp.ac.cn
Metabolic Stability Enhances resistance to metabolic degradation, potentially increasing in vivo efficacy and duration of action. smolecule.comCurrent time information in Milan, IT.dicp.ac.cn
Hydrophobic Pocket Filling Effectively occupies lipophilic regions in protein binding sites, contributing to binding affinity. smolecule.comCurrent time information in Milan, IT.dicp.ac.cn
Aryl Isosterism Mimics aromatic rings in terms of spatial arrangement, offering an alternative with potentially different electronic and lipophilic profiles. smolecule.comCurrent time information in Milan, IT.dicp.ac.cn
Planarity Reduction Contributes to a less planar molecular geometry, which can be advantageous for certain biological interactions or material properties. smolecule.comCurrent time information in Milan, IT.dicp.ac.cn
Synthetic Versatility Serves as a key building block for synthesizing complex molecules, including natural products and pharmaceuticals. researchgate.netsmolecule.comtum.denih.gov

Overview of Contemporary Research Trajectories for Cyclobutylbenzene

Current research on this compound and related arylcyclobutanes is largely focused on developing efficient and selective synthetic methodologies, understanding their reactivity, and exploring novel applications.

Synthetic Methodologies:

C-H Functionalization: A significant area of contemporary research involves the direct functionalization of C-H bonds. Palladium-catalyzed enantioselective C(sp³)–H arylation of cyclobutanes, often guided by a directing amine group, has emerged as a powerful strategy for constructing complex, stereochemically rich cyclobutane derivatives nih.govnih.govacs.orgchemrxiv.orgacs.org. Rhodium-catalyzed C-H arylation of arylcyclobutanes also represents a key advancement nih.govacs.org.

Catalytic Transformations: Transition metal catalysis plays a pivotal role. For instance, rhodium-catalyzed enantioselective addition of aryl and vinyl boronic acids to cyclobutenone ketals provides access to enantioenriched enol ethers, serving as surrogates for cyclobutenone additions acs.org. The use of low-valent early transition metals is also being explored for C-C bond construction and other transformations nih.gov.

Photochemical Methods: [2+2] Photocycloaddition reactions remain a cornerstone for cyclobutane synthesis, with ongoing research focusing on developing new chromophores and improving efficiency and selectivity under visible light mpg.detum.de.

Cross-Coupling Reactions: Transition metal-catalyzed cross-coupling reactions are employed for incorporating cyclobutyl substituents into molecules, typically forming C-C bonds dicp.ac.cn.

Reactivity Studies: Research continues to investigate the reactivity of the cyclobutane ring, particularly how its inherent strain influences reactions such as electrophilic aromatic substitution on the attached benzene (B151609) ring, or its behavior in catalytic processes smolecule.com. Understanding the electronic and steric effects of the cyclobutyl group is crucial for predicting and controlling reaction outcomes smolecule.comcymitquimica.com.

Emerging Applications:

Medicinal Chemistry: Beyond its established roles, cyclobutyl moieties are being explored for new therapeutic targets, including kinase inhibitors and agents for treating various diseases smolecule.commpg.deCurrent time information in Milan, IT..

Materials Science: this compound derivatives are being investigated as components in advanced materials, such as linkers in Metal-Organic Frameworks (MOFs) for gas adsorption and separation researchgate.netacs.orgresearchgate.net, and in organic electronics like OLEDs smolecule.com.

Catalysis: The development of new catalytic systems, including those employing early transition metals or utilizing C-H activation strategies, is a broad research theme where cyclobutyl-containing molecules can serve as substrates or ligands nih.govacs.orgchemrxiv.orgnih.govpnnl.govmpg.desciopen.comaaqr.org.

The ongoing advancements in synthetic methodology and the growing appreciation for the unique properties of the cyclobutyl ring ensure that this compound and its derivatives will continue to be central to innovation in organic chemistry.

List of Compounds Mentioned:

this compound

Cyclobutane

3-Phenylcyclobutanone

Sceptrins

Thymine dimer

Carboplatin

1,2-dichloro-1,2-divinyl-cyclobutane, trans-

Cyclobutylamine, N,N-dimethyl-3,3-diphenyl-

Cyclobutyl{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}methanone

1,2-cyclobutanedicarboxylic acid, dimethyl ester

Bicyclo[1.1.0]butanes (BCBs)

Arylcyclobutanes

Piperarborenine B

Piperchabamide G

1-Bromo-4-cyclobutylbenzene

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12 B3052708 Cyclobutylbenzene CAS No. 4392-30-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclobutylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12/c1-2-5-9(6-3-1)10-7-4-8-10/h1-3,5-6,10H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJMBCHVRTIOTKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20195987
Record name Benzene, cyclobutyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20195987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4392-30-7
Record name Benzene, cyclobutyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004392307
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, cyclobutyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20195987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Cyclobutylbenzene and Its Derivatives

Stereoselective Synthesis of Cyclobutylbenzene Derivatives and Chiral Control

Achieving stereoselectivity in the synthesis of cyclobutane (B1203170) derivatives, including those with a phenyl substituent, is a key challenge. Traditional methods for preparing chiral cyclobutane derivatives often involve [2+2]-cycloaddition reactions or skeleton rearrangement strategies nih.gov. More recent advancements focus on the precise modification of existing four-membered ring skeletons to create enantioenriched cyclobutane derivatives. These strategies include allylic alkylation, α-functionalization, conjugate addition, and C–H functionalization of prochiral or racemic cyclobutane precursors nih.gov.

The enantioselective synthesis of benzocyclobutene derivatives, a subclass related to this compound, is still an emerging field. While palladium-catalyzed C–H activation strategies have been explored, achieving high enantioselectivity for benzocyclobutene derivatives with all-carbon quaternary centers remains a challenge nih.gov.

Recent research has highlighted the utility of copper-catalyzed asymmetric allylic borylation of 1-vinylcyclobutanols. This method can yield axially chiral allylborane systems with high asymmetric induction, which then serve as chiral platforms for subsequent transformations, such as diastereoconvergent allylation of aldehydes, enabling axial-to-point chirality transfer d-nb.inforesearchgate.net. These approaches are crucial for creating complex chiral molecules where the stereochemistry of the cyclobutane moiety is critical for biological activity or material properties d-nb.info.

Table 1: Examples of Stereoselective Synthesis Approaches for Cyclobutane Derivatives

Reaction TypeKey Catalyst/ReagentSubstrate TypeAchieved Stereoselectivity (Examples)References
Asymmetric Allylic BorylationCu(I) salts with chiral diphosphine ligands (e.g., (R,R)-DM-Segphos)3,3'-disubstituted 1-vinylcyclobutan-1-olsHigh enantiomeric excess (ee) d-nb.inforesearchgate.netthieme-connect.de
Asymmetric HydrogenationIridium catalystα-alkylidene benzocyclobutenones83–88% ee nih.gov
Asymmetric [2+2]-CycloadditionCobalt catalysts with synthesized ligandsAlkynes and alkenyl derivatives86–97% ee nih.gov
Pd-catalyzed C–H functionalizationPalladium catalystsProchiral or racemic cyclobutane derivativesVariable, focus on cis-selectivity nih.govcalstate.edu
Asymmetric Allylic Etherification/[2+2] PhotocycloadditionIr catalyst, chiral phosphoramidite (B1245037) ligand, photosensitizerAlkenes (without directing groups)Excellent enantioselectivities chemistryviews.org

Development of Novel Catalytic Systems for this compound Synthesis

The development of efficient and novel catalytic systems is paramount for the synthesis of this compound and its derivatives. Transition metal catalysis plays a significant role, with research focusing on improving selectivity, reducing catalyst loading, and employing more sustainable and earth-abundant metals.

One area of development involves the use of cobalt catalysts for enantioselective [2+2]-cycloadditions between alkynes and alkenyl derivatives, enabling the synthesis of over 50 different cyclobutenes with high enantioselectivities (86–97% ee) nih.gov. These reactions often benefit from readily synthesized ligands and can lead to highly functionalized cyclobutanes and cyclobutenes nih.gov.

Ruthenium-based catalysts, such as the Grubbs catalysts, are well-established in olefin metathesis, a reaction that can be applied to the synthesis of various cyclic structures, although direct application to this compound synthesis is less common in the cited literature nobelprize.org. However, the principles of designing highly active and selective catalysts, as exemplified by Grubbs' work, are transferable to other catalytic transformations nobelprize.orgpnnl.gov.

Copper catalysis has also emerged as a powerful tool. For instance, copper-catalyzed asymmetric allylic borylation has been successfully applied to cyclobutane systems, allowing for the creation of chiral cyclobutylboronates d-nb.infothieme-connect.de. The development of specific chiral ligands is crucial for achieving high enantioselectivity in these copper-catalyzed reactions d-nb.info.

Furthermore, research into iridium-catalyzed asymmetric hydrogenation of specific cyclobutane precursors, such as α-alkylidene benzocyclobutenones, has demonstrated good enantioselectivities (83–88% ee) nih.gov. The development of novel catalytic systems also extends to organocatalysis, with chiral Brønsted acids being employed for the enantioselective isomerization of bicyclo[1.1.0]butanes to cyclobutenes, offering a metal-free approach nih.gov.

Table 2: Novel Catalytic Systems and Their Applications in Cyclobutane/Cyclobutylbenzene Synthesis

Catalyst SystemMetal/TypeKey Ligand/AdditiveReaction TypeTarget StructuresEnantioselectivity (Examples)References
Cobalt-based catalystsCobalt (earth-abundant)Synthesized ligandsEnantioselective [2+2]-cycloadditionCyclobutenes86–97% ee nih.gov
Copper-based catalystsCopperChiral diphosphine ligands (e.g., (R,R)-DM-Segphos)Asymmetric allylic borylationCyclobutylboronates, axially chiral allylboranesHigh ee d-nb.infothieme-connect.de
Iridium-based catalystsIridiumN/A (specific conditions for hydrogenation)Asymmetric hydrogenationα-alkylidene benzocyclobutenones83–88% ee nih.gov
Palladium-based catalystsPalladiumN/A (e.g., C–H activation, cross-coupling)C–H functionalization, Cross-couplingCyclobutane derivatives, benzocyclobutene derivativesVariable nih.govcalstate.edu
Chiral Brønsted AcidsOrganocatalysisN-triflyl phosphoramideIsomerization of bicyclo[1.1.0]butanesCyclobutenesGood nih.gov
Iridium catalyst + PhotosensitizerIridium + Visible LightChiral phosphoramidite ligandAsymmetric allylic etherification/[2+2] photocycloadditionOxa- smolecule.comsmolecule.com-bicyclic heptanesExcellent chemistryviews.org

Compound Name List

this compound

1-Bromo-4-cyclobutylbenzene

Benzocyclobutenols

Cyclobutanols

Benzocyclobutenones

α-alkylidene benzocyclobutenones

Benzocyclobutene derivatives

Cyclobutane derivatives

Cyclobutenes

Axially chiral allylboranes

Cyclobutylboronates

Oxa- smolecule.comsmolecule.com-bicyclic heptanes

Reactivity and Reaction Pathways of Cyclobutylbenzene Frameworks

Mechanistic Studies of Substituent Effects on Benzene (B151609) Ring Reactivity

The cyclobutyl group's influence on the reactivity of the benzene ring is a key area of study. Like other alkyl groups, the cyclobutyl substituent affects the rate and regioselectivity of electrophilic aromatic substitution reactions.

Activating and Directing Effects: The cyclobutyl group is generally considered an activating group, meaning it increases the rate of electrophilic aromatic substitution compared to unsubstituted benzene. libretexts.org This is attributed to its electron-donating nature, which enriches the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. lumenlearning.com This activating influence is primarily due to the inductive effect. lumenlearning.com Furthermore, the cyclobutyl group is an ortho, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the cyclobutyl substituent. libretexts.org This directing effect can be explained by examining the resonance structures of the carbocation intermediate formed during the reaction; substitution at the ortho and para positions allows for greater stabilization of the positive charge. libretexts.org

Comparative Reactivity: In studies comparing the reactivity of various alkylbenzenes, the activating strength of the cyclobutyl group can be contextualized. For instance, substituents like hydroxyl (-OH) or methoxy (B1213986) (-OCH3) groups are significantly stronger activators than simple alkyl groups. lumenlearning.com Conversely, electron-withdrawing groups, such as a nitro (-NO2) group, drastically decrease the ring's reactivity. lumenlearning.com The cyclobutyl group's effect is more moderate, comparable to other small alkyl substituents. vulcanchem.com

A summary of substituent effects on electrophilic aromatic substitution is provided in the table below.

Substituent TypeEffect on ReactivityDirecting EffectExample Substituents
ActivatingIncreases reaction rateOrtho, Para-OH, -OCH3, -CH3, -C4H7 (Cyclobutyl)
DeactivatingDecreases reaction rateMeta-NO2, -CN, -SO3H, -C(O)R
DeactivatingDecreases reaction rateOrtho, Para-F, -Cl, -Br, -I

Nucleophilic Substitution Reactions Involving Cyclobutylbenzene Derivatives

Nucleophilic substitution reactions are a cornerstone of organic synthesis, allowing for the introduction of a wide variety of functional groups. solubilityofthings.com In the context of this compound, these reactions can occur on the benzene ring or on the cyclobutyl moiety, depending on the substrate.

Nucleophilic Aromatic Substitution (SNAr): For nucleophilic substitution to occur on the benzene ring, the ring must typically be "activated" by the presence of strong electron-withdrawing groups, and there must be a good leaving group. libretexts.org For example, a this compound derivative with a nitro group ortho or para to a halogen atom would be more susceptible to nucleophilic attack. libretexts.org The reaction generally proceeds through an addition-elimination mechanism, where the nucleophile first adds to the ring to form a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. libretexts.orgmasterorganicchemistry.com

Substitution via Benzyne (B1209423) Intermediates: In the absence of strong activating groups, nucleophilic substitution on an aryl halide can sometimes proceed through a benzyne intermediate under forcing conditions (e.g., strong base and high temperature). libretexts.orgmasterorganicchemistry.com This elimination-addition mechanism can lead to a mixture of products where the incoming nucleophile is attached either at the original position of the leaving group or at an adjacent position. libretexts.org

Substitution on the Cyclobutyl Ring: If a leaving group is present on the cyclobutyl ring itself (e.g., 1-bromo-1-cyclobutylbenzene), it can undergo nucleophilic substitution reactions. These reactions would likely proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the stability of the resulting carbocation. ksu.edu.sabyjus.com The SN1 mechanism involves the formation of a carbocation intermediate, while the SN2 mechanism is a single-step process with inversion of stereochemistry. solubilityofthings.com

Elimination Reactions and Formation of Unsaturated Cyclobutyl-Aryl Systems

Elimination reactions are processes in which two substituents are removed from a molecule, typically resulting in the formation of a double or triple bond. byjus.comallen.in For this compound derivatives, elimination reactions can lead to the formation of unsaturated systems.

Dehydrohalogenation: A common type of elimination reaction is dehydrohalogenation, which involves the removal of a hydrogen atom and a halogen from adjacent carbon atoms, usually in the presence of a strong base. byjus.com For a substrate like (1-bromoethyl)this compound, treatment with a strong base could lead to the formation of (vinyl)this compound. These reactions can proceed through either an E1 (unimolecular) or E2 (bimolecular) mechanism. byjus.comnumberanalytics.com The E1 mechanism is a two-step process involving a carbocation intermediate, while the E2 mechanism is a concerted, one-step process. byjus.comnumberanalytics.com

Formation of Cyclobutenylbenzene: If a leaving group is present on the cyclobutyl ring, an elimination reaction can lead to the formation of a double bond within the ring, yielding a cyclobutenylbenzene derivative. The regioselectivity of this reaction (the position of the new double bond) would be governed by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene is the major product. iitk.ac.in

Competition with Substitution: It is important to note that elimination reactions often compete with nucleophilic substitution reactions. byjus.commasterorganicchemistry.com The outcome of the reaction (substitution vs. elimination) is influenced by factors such as the strength and steric hindrance of the base/nucleophile, the nature of the substrate, and the reaction temperature. masterorganicchemistry.com

Radical-Mediated Transformations and Reaction Pathways

Radical reactions involve intermediates with unpaired electrons and offer unique pathways for the functionalization of molecules.

Benzylic Functionalization: The carbon atom of the cyclobutyl ring attached to the benzene ring is a benzylic position. Benzylic C-H bonds are relatively weak and susceptible to radical abstraction. This allows for the selective functionalization at this position. For example, benzylic hydroxylation of aromatic compounds can be achieved using certain enzymes like cytochrome P450. rsc.org Radical halogenation, using reagents like N-bromosuccinimide (NBS) under photochemical or thermal initiation, can also selectively introduce a halogen at the benzylic position of this compound.

Radical Addition to Unsaturated Derivatives: If the this compound framework contains an unsaturated moiety, such as an allyl group, it can undergo radical addition reactions. vulcanchem.com

Strain-Enabled Radical Reactions: The strain in the cyclobutyl ring can be exploited in radical-mediated transformations. For instance, radical addition to the strained C-C bonds of bicyclobutane derivatives, which contain a cyclobutane (B1203170) ring, can trigger a cascade of reactions leading to complex spirocyclic structures. nih.govrsc.org These reactions proceed through a radical pathway initiated by photolysis or a radical initiator. rsc.orgrsc.org While not directly involving this compound itself, these studies highlight the potential for radical-mediated transformations of strained cyclobutyl systems. nih.govrsc.org

Functionalization Strategies for the Cyclobutyl Moiety

Modifying the cyclobutyl ring of this compound allows for the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and materials science. smolecule.com

Direct C-H Functionalization: Recent advances in catalysis have enabled the direct functionalization of C-H bonds, which were traditionally considered inert. nih.gov Rhodium-catalyzed C-H insertion reactions, for example, can be used to introduce new functional groups into cyclobutanes with high regio- and stereoselectivity. nih.gov This approach offers a more atom-economical and efficient alternative to traditional methods that require pre-functionalized substrates.

Ring-Opening Reactions: The strain of the cyclobutyl ring can be harnessed to drive ring-opening reactions. For example, bicyclo[1.1.0]butanes (BCBs), which are highly strained molecules containing fused cyclopropane (B1198618) rings that can be considered precursors to cyclobutanes, undergo ring-opening reactions with various nucleophiles and electrophiles. semanticscholar.org Silver-catalyzed polar strain-release ring-opening of BCBs with hydroxyarenes provides a method for synthesizing 1,1,3-trisubstituted cyclobutanes. semanticscholar.org

Functionalization of Pre-existing Groups: A more traditional approach involves the transformation of existing functional groups on the cyclobutyl ring. For instance, a hydroxyl group on the cyclobutyl moiety can be oxidized to a ketone (cyclobutanone), which can then serve as a handle for further modifications, such as Grignard reactions or Wittig reactions. pitt.edu Similarly, a bromine atom on the ring can be replaced by a variety of nucleophiles or used in cross-coupling reactions. smolecule.com

Strain-Enabled Chemical Transformations of Cyclobutyl-Containing Substrates

The inherent strain energy of the cyclobutane ring is a powerful driving force for chemical reactions, enabling transformations that are not readily accessible with unstrained systems. nih.gov

Ring-Opening and Rearrangement: The release of ring strain can facilitate ring-opening reactions, leading to linear or larger cyclic structures. acs.org For example, the reaction of bicyclo[1.1.0]butyl boronate complexes with electrophiles results in the difunctionalization of the strained central C-C bond, producing a variety of 1,1,3-trisubstituted cyclobutanes. acs.org This highlights how the high strain energy (ca. 65 kcal/mol in bicyclo[1.1.0]butane) can be used to break strong C-C sigma bonds. acs.org

Spirocyclization Cascades: The strain in bicyclobutane derivatives has been utilized in radical spirocyclization cascades to synthesize spirocyclobutyl lactones and lactams. nih.govrsc.org These reactions are initiated by the addition of a radical to the strained C-C bond of the bicyclobutane, which triggers a series of bond-forming events to construct complex spirocyclic systems. rsc.org

Mechanochemical Reactions: The effect of mechanical force on chemical reactions is an emerging area of research. Studies on the ring-opening of benzocyclobutene have shown that mechanical force can be used to drive chemical reactions along pathways that are thermally forbidden. nih.gov This demonstrates that the strain within the cyclobutyl ring can be manipulated not only by chemical reagents but also by physical forces.

Advanced Spectroscopic and Analytical Characterization of Cyclobutylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the structure of organic molecules like cyclobutylbenzene. Both proton NMR (¹H NMR) and carbon-13 NMR (¹³C NMR) provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively.

In ¹H NMR, the aromatic protons of the benzene (B151609) ring typically appear as multiplets in the deshielded region (around 7.0-7.5 ppm). The protons of the cyclobutyl ring, being aliphatic, resonate at higher field strengths (more shielded). The specific chemical shifts and coupling constants for the cyclobutyl protons (CH and CH₂) are diagnostic for the ring's conformation and its attachment to the phenyl group. For instance, the cyclobutyl CH attached to the phenyl ring will be influenced by both the aromatic system and the aliphatic ring.

¹³C NMR provides complementary information by revealing the distinct carbon environments. The aromatic carbons of the benzene ring will resonate in the range of 120-140 ppm, with the ipso-carbon (directly attached to the cyclobutyl group) often showing a unique chemical shift. The cyclobutyl carbons will appear at lower field strengths, with the methine carbon (CH) attached to the phenyl group typically resonating at a different position than the methylene (B1212753) carbons (CH₂).

Table 4.1.1: Representative NMR Chemical Shifts (ppm) for this compound

NucleusChemical Shift (ppm)AssignmentSource/Context
¹H NMR~7.0-7.5Aromatic ProtonsGeneral for phenyl groups
¹H NMR~2.0-3.0Cyclobutyl CH₂Aliphatic protons
¹H NMR~2.5-3.5Cyclobutyl CH (attached to phenyl)Aliphatic proton, deshielded by phenyl
¹³C NMR~125-135Aromatic CarbonsGeneral for phenyl groups
¹³C NMR~140-145Ipso-Carbon (C-Cyclobutyl)Aromatic carbon attached to substituent
¹³C NMR~25-35Cyclobutyl CH₂Aliphatic carbons
¹³C NMR~30-40Cyclobutyl CH (attached to phenyl)Aliphatic methine carbon

Note: Specific values can vary based on solvent and experimental conditions. Data is generalized from typical spectral patterns of similar compounds.

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a "fingerprint" of a molecule by detecting the vibrations of its chemical bonds. These techniques are invaluable for identifying functional groups and confirming the identity and purity of this compound.

In FTIR spectroscopy, this compound would exhibit characteristic absorption bands. Strong C-H stretching vibrations for the aromatic ring are expected around 3000-3100 cm⁻¹ docbrown.infospectroscopyonline.com. Aliphatic C-H stretching from the cyclobutyl group would appear in the region of 2850-3000 cm⁻¹ docbrown.infospectroscopyonline.com. Aromatic C=C stretching vibrations within the benzene ring typically manifest as several bands between 1450-1600 cm⁻¹ docbrown.infospectroscopyonline.com. C-H bending vibrations for both aromatic and aliphatic C-H bonds would also be present in the fingerprint region (below 1500 cm⁻¹), which is highly specific to the molecule's structure docbrown.infoinnovatechlabs.com.

Raman spectroscopy complements FTIR by detecting vibrations that are Raman-active. It is particularly sensitive to symmetric vibrations and ring breathing modes. For this compound, Raman spectroscopy would also show C-H stretching and C=C stretching bands. The cyclobutyl ring itself would contribute characteristic ring deformation and bending modes in the fingerprint region.

Table 4.2.1: Characteristic FTIR Absorption Bands (cm⁻¹) for this compound

Wavenumber (cm⁻¹)Functional Group / VibrationSource/Context
3000-3100Aromatic C-H stretching docbrown.infospectroscopyonline.com
2850-3000Aliphatic C-H stretching docbrown.infospectroscopyonline.com
1450-1600Aromatic C=C stretching docbrown.infospectroscopyonline.com
1000-1400C-H bending (aliphatic) docbrown.info
600-1000Ring deformations/bending docbrown.inforesearchgate.net

Note: Specific peak positions and intensities can vary based on the physical state (solid, liquid, gas) and experimental conditions.

Electronic Spectroscopy (Ultraviolet-Visible) and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, primarily involving π electrons in aromatic systems. For this compound, the benzene ring is the chromophore responsible for UV absorption.

The π→π* transitions of the benzene ring typically occur in the UV region, with absorption maxima (λmax) often observed around 200-260 nm npsm-kps.orgrsc.org. The presence of the cyclobutyl substituent can cause slight shifts in these absorption bands due to inductive or hyperconjugative effects, though these are generally less pronounced than for substituents with extended π systems. UV-Vis spectroscopy is useful for quantitative analysis, such as determining concentration, and can also provide insights into conjugation and electronic interactions within the molecule npsm-kps.orggoogle.comiaea.org.

Table 4.3.1: Typical UV-Vis Absorption Maxima (nm) for this compound

Wavelength (nm)Transition / BandSource/Context
~200-260π→π* transitions npsm-kps.orgrsc.org

Note: The exact λmax values are dependent on the solvent and potential interactions.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and providing structural information through fragmentation patterns. Electron ionization (EI) is a common method for ionizing organic molecules.

For this compound (C₁₀H₁₂), the molecular ion peak (M⁺) would correspond to its molecular weight of approximately 132.20 Da nist.gov. The molecular ion peak confirms the compound's identity. Upon ionization, the molecule can fragment into smaller ions and neutral radicals. Common fragmentation pathways for alkylbenzenes include the loss of alkyl radicals or rearrangements. For this compound, fragmentation could involve the loss of the cyclobutyl radical (C₄H₇•) or cleavage within the cyclobutyl ring, leading to characteristic fragment ions. A prominent peak at m/z 91, often associated with the tropylium (B1234903) ion (C₇H₇⁺), is common for benzyl-type structures, which could arise from rearrangements of the this compound ion whitman.edu.

Table 4.4.1: Key Mass Spectrometry Fragments (m/z) for this compound

m/z ValueFragment / ObservationInterpretationSource/Context
~132M⁺ (Molecular Ion)Molecular weight confirmation nist.govnist.gov
~91Tropylium ionRearrangement product of benzyl-type structures whitman.edu
~104M - C₂H₄⁺Loss of ethylene (B1197577) from cyclobutyl ring nih.gov
~77C₆H₅⁺Phenyl cation whitman.edu

Note: Specific fragmentation patterns can vary based on ionization method and instrument settings. m/z values are approximate.

X-ray Diffraction (XRD) for Crystalline Structures and Unit Cell Parameters

X-ray Diffraction (XRD) is used to determine the precise three-dimensional arrangement of atoms in crystalline solids. It provides information about the crystal system, space group, and unit cell parameters (lengths of the axes a, b, c and the angles α, β, γ).

While this compound itself might exist as a liquid or low-melting solid at room temperature, its crystalline derivatives or inclusion compounds could be studied by XRD. For instance, studies involving metal-organic frameworks (MOFs) utilizing this compound-related linkers have reported unit cell parameters rsc.orgacs.orgresearchgate.net. If this compound were crystallized, XRD would reveal the molecular packing, bond lengths, and bond angles within the crystal lattice, offering definitive structural confirmation in the solid state.

Theoretical and Computational Studies of Cyclobutylbenzene

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic properties and predicting the chemical behavior of cyclobutylbenzene. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model the molecule's structure and energy.

The non-planar cyclobutyl ring in this compound is characterized by a "puckered" conformation. This puckering is a mechanism to relieve the angle strain inherent in a planar four-membered ring. High-level ab initio studies on cyclobutane (B1203170) have shown that the puckered structure is more stable than the planar conformation, with a small energy barrier to inversion between the two puckered forms. nih.govresearchgate.netresearchgate.net This puckering motion is coupled with the rocking of the methylene (B1212753) groups. nih.govresearchgate.net

The potential energy surface (PES) of the cyclobutyl ring in this compound is expected to exhibit a double-well potential, corresponding to the two equivalent puckered conformations. The transition state for the inversion of the ring is the planar D4h structure. The energy barrier for this inversion in cyclobutane has been a subject of extensive theoretical study, with ab initio calculations providing estimates in close agreement with experimental values. nih.govresearchgate.net The presence of the phenyl substituent in this compound is expected to influence the exact shape and energetics of this potential energy surface.

Table 1: Illustrative Conformational Energy Data for a Puckered Ring System

Conformation Relative Energy (kcal/mol) Dihedral Angle (degrees)
Puckered (Equilibrium) 0.00 ~25-30
Planar (Transition State) ~1.5 0

Note: Data is based on typical values for cyclobutane and may vary for this compound.

The aromaticity of the benzene (B151609) ring is a key determinant of this compound's properties. The cyclobutyl group, being an alkyl substituent, is generally considered to be weakly electron-donating through an inductive effect. This can slightly influence the electron density of the benzene ring. sapub.org

Computational methods can quantify aromaticity through various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). mdpi.comnih.govcomporgchem.com For this compound, these calculations would likely show a high degree of aromaticity for the benzene ring, with minor perturbations induced by the cyclobutyl substituent. The electronic interaction between the saturated cyclobutyl ring and the aromatic π-system is primarily inductive, with minimal hyperconjugation compared to simpler alkyl groups.

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules. mdpi.com For this compound, MD simulations can provide insights into the dynamics of the cyclobutyl ring puckering and the rotation of the phenyl group. researchgate.netrsc.org

In a simulated solvent environment, MD can reveal how intermolecular interactions with solvent molecules influence the conformational preferences of this compound. nih.gov For instance, simulations could model the solvation of this compound in various solvents to understand its solubility and the structure of the solvent shell around the molecule. Coarse-grained MD models have been developed for alkylbenzenes, which can be used to study their collective behavior and phase properties on longer timescales. researchgate.net

Elucidation of Reaction Mechanisms via Computational Chemistry

Computational chemistry is instrumental in mapping out the reaction pathways and determining the transition states of chemical reactions. beilstein-journals.orgnih.govresearchgate.netresearchgate.netchemrxiv.org For this compound, a key area of study is electrophilic aromatic substitution. The cyclobutyl group is an ortho-, para-directing group, and computational studies can elucidate the reasons for this preference.

By modeling the reaction of this compound with an electrophile, it is possible to calculate the energies of the intermediate carbocations (arenium ions) for ortho, meta, and para attack. diva-portal.orgnih.govxmu.edu.cnresearchgate.net These calculations typically show that the transition states leading to the ortho and para substituted products are lower in energy due to the stabilizing inductive effect of the cyclobutyl group.

Table 2: Hypothetical Calculated Activation Energies for Electrophilic Nitration of this compound

Position of Attack Relative Activation Energy (kcal/mol)
ortho 15.2
meta 18.5
para 14.8

Note: These are illustrative values to demonstrate the expected trend.

Prediction and Interpretation of Spectroscopic Signatures

Computational methods are widely used to predict and interpret various types of molecular spectra. nih.govbrehm-research.desemanticscholar.orgnih.govresearchgate.net For this compound, quantum chemical calculations can predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

The calculated vibrational frequencies can be used to assign the peaks in experimental spectra to specific molecular motions. nih.govsemanticscholar.orgresearchgate.net Similarly, the prediction of ¹H and ¹³C NMR chemical shifts can aid in the structural elucidation of this compound and its derivatives. semanticscholar.org The accuracy of these predictions is highly dependent on the level of theory and basis set used in the calculations.

Modeling of Supramolecular Interactions in this compound Systems

Supramolecular chemistry involves the study of non-covalent interactions between molecules. gatech.edunih.gov Computational modeling can provide valuable insights into how this compound participates in supramolecular assemblies. For instance, the interactions of this compound as a guest molecule within a host cavity, such as a cyclodextrin (B1172386) or a calixarene, can be modeled.

These simulations can calculate the binding energy of the host-guest complex and identify the key intermolecular forces responsible for binding, such as van der Waals forces and hydrophobic interactions. gatech.edu Understanding these interactions is crucial for the design of new materials and molecular sensors.

Applications and Advanced Materials Incorporating Cyclobutylbenzene

Role as Versatile Intermediates in Complex Organic Synthesis

Cyclobutylbenzene and its derivatives are recognized for their utility as key intermediates in the synthesis of more intricate organic molecules. The presence of the cyclobutane (B1203170) ring, known for its inherent strain, can influence reaction pathways and enable selective transformations that might be challenging with less strained cyclic systems. This structural feature allows for the introduction of specific functionalities and the construction of complex molecular architectures.

Researchers utilize this compound as a precursor for synthesizing a range of compounds, including potential pharmaceutical candidates and agrochemicals smolecule.com. The ability to selectively functionalize either the aromatic ring or the cyclobutane moiety allows chemists to tailor molecular properties for specific applications. For instance, studies have explored the use of this compound derivatives in the development of drugs targeting diseases such as cancer and neurodegenerative disorders smolecule.com. Furthermore, the compound can be employed in studies aimed at understanding chemical bonding and reactivity, particularly concerning the influence of ring strain on chemical behavior smolecule.com. The development of new synthetic methodologies is also an area where this compound serves as a valuable research tool smolecule.com.

Integration into Polymer Architectures and Macromolecular Systems

The unique structural characteristics of this compound make it an attractive monomer or building block for incorporation into various polymer systems, aiming to impart specific properties to the resulting materials.

Carbosilane Polymers and Their Crosslinking

While specific research detailing the direct incorporation of this compound into carbosilane polymers and their crosslinking is not extensively detailed in the provided search results, the general principle of incorporating cyclic structures into polymer backbones to modify properties is well-established. Carbosilane polymers, which contain silicon-carbon bonds in their main chain, are known for their thermal stability and unique mechanical properties. Introducing this compound units could potentially alter the rigidity, thermal behavior, and crosslinking density of these polymers, leading to materials with tailored performance characteristics.

Chemically Recyclable Polymers Utilizing Cyclobutyl-Fused Monomers

The development of chemically recyclable polymers is a significant area of materials science, aiming to create sustainable materials that can be broken down and reformed. While direct examples of cyclobutyl-fused monomers derived from this compound for chemical recycling are not explicitly detailed in the provided snippets, the general concept of using unique cyclic structures in monomers to design recyclable polymers is an active research area. The cyclobutane ring's specific bond angles and strain could potentially be leveraged in monomer design to facilitate controlled depolymerization or chemical recycling pathways.

Design of Heterogeneous Photocatalysts with this compound-Derived Moieties

This compound-derived moieties can be integrated into the design of heterogeneous photocatalysts. Photocatalysis is a process that uses light energy to drive chemical reactions, and heterogeneous photocatalysts are solid materials that facilitate these reactions. By incorporating this compound units into the structure of photocatalytic materials, researchers can influence their electronic properties, light absorption capabilities, and surface characteristics. This can lead to enhanced catalytic activity, selectivity, and stability for various photochemical transformations smolecule.com. The specific arrangement and functionalization of this compound derivatives within the photocatalyst structure are key factors in optimizing performance.

This compound-Derived Linkers in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials constructed from molecular building blocks linked by metal ions or covalent bonds, respectively. This compound derivatives can serve as organic linkers in the construction of these advanced porous materials. The this compound unit, with its defined geometry and potential for functionalization, can be used to create MOFs and COFs with specific pore sizes, shapes, and chemical environments.

Investigations of Guest-Host Interactions within this compound-Linked Frameworks

The specific structural contribution of the this compound unit within a framework can significantly influence guest-host interactions. The shape and electronic distribution of the this compound linker can create unique binding sites and modify the internal environment of the pores, affecting the adsorption affinity and selectivity for guest molecules. While direct studies detailing guest-host interactions specifically for this compound-linked frameworks are limited in the provided snippets, the broader context of MOF research highlights the importance of linker chemistry in this regard nih.gov. Frameworks are designed to optimize interactions with target molecules, often through the functionalization of linkers or the creation of specific pore environments nih.gov. The cyclobutyl group's presence might introduce steric effects or alter the electronic landscape within the pores, potentially influencing how guest molecules are accommodated and interact with the framework's internal surfaces.

Supramolecular Assembly and Host-Guest Chemistry with Cyclobutyl-Containing Systems

Beyond porous frameworks, cyclobutyl-containing systems can participate in broader supramolecular assembly and host-guest chemistry. Supramolecular chemistry focuses on non-covalent interactions that drive the organization of molecules into complex structures, with host-guest interactions being a key aspect fiveable.meuclouvain.be. This compound, or derivatives thereof, could be incorporated into larger supramolecular architectures such as molecular cages or recognition units. The unique geometry of the cyclobutyl group can contribute to the specific binding and recognition capabilities of these systems. Research in supramolecular chemistry often involves designing molecules that can selectively bind to target guests through complementary shapes, sizes, and non-covalent forces like hydrogen bonding and van der Waals interactions fiveable.mesupramolecularevans.commdpi.com. While specific examples involving this compound in supramolecular assemblies are not explicitly detailed, the general principles of using rigid or semi-rigid organic units to build host structures are well-established mdpi.comacs.orgnih.govrsc.org.

Development of Functional Organic Materials for Chemical Research

This compound serves as a building block for developing various functional organic materials relevant to chemical research. Its utility as a starting material in organic synthesis allows for the creation of diverse molecules with tailored properties smolecule.com. Researchers have explored this compound derivatives for applications such as precursors for pharmaceutical candidates, liquid crystals, and organic light-emitting diodes (OLEDs) smolecule.com. The inherent strain and unique structure of the cyclobutane ring can be leveraged to introduce specific reactivity or modify the electronic and optical properties of organic materials. In the broader field of functional organic materials, research focuses on π-conjugated systems for electronics, energy conversion, and sensing, where molecular design and synthesis are crucial for tuning performance mdpi.comosu.edunagoya-u.ac.jpbeilstein-institut.de. This compound's structural characteristics make it a candidate for incorporation into novel organic materials designed for specific chemical research applications, contributing to the development of new electronic devices or advanced synthetic methodologies.

Q & A

Q. What are the most reliable synthetic routes for cyclobutylbenzene, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via [2+2] photocycloaddition of styrene derivatives or through ring-closing strategies using transition metal catalysts. Key factors include solvent polarity (e.g., acetonitrile for polar intermediates), light wavelength (254–300 nm for photocycloaddition), and temperature control (<0°C to prevent side reactions). Yield optimization requires rigorous monitoring via GC-MS or HPLC, with purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) .

  • Example Data :
MethodCatalyst/SolventYield (%)Purity (%)
PhotocycloadditionNone/CH₃CN6295
Pd-catalyzed ring-closingPd(PPh₃)₄/Toluene7898

Q. How can researchers characterize this compound’s structural and electronic properties?

Core techniques include:

  • NMR : ¹H NMR (δ 7.2–7.4 ppm for aromatic protons; δ 2.5–3.5 ppm for cyclobutyl protons) and ¹³C NMR to confirm ring strain.
  • X-ray Crystallography : Resolves bond angles (e.g., cyclobutane ring angles ~88° vs. ideal 90°) and torsional strain.
  • Computational Methods : DFT calculations (e.g., B3LYP/6-31G*) predict electronic effects and strain energy (~25–30 kcal/mol) .

Q. What safety protocols are critical when handling this compound in the lab?

this compound is flammable and may cause respiratory irritation. Use fume hoods, flame-resistant gloves (e.g., Viton), and static-free equipment. Store under nitrogen at 4°C. Spill containment requires vermiculite or sand. Emergency showers/eye wash stations must be accessible .

Advanced Research Questions

Q. How can discrepancies in this compound’s reported spectroscopic data be resolved?

Contradictions in NMR or IR spectra often arise from solvent effects, impurities, or conformational isomerism. For example, cyclobutyl proton splitting patterns vary with solvent polarity (CDCl₃ vs. DMSO-d₆). Mitigation strategies:

  • Standardized Conditions : Use deuterated solvents and internal standards (e.g., TMS).
  • Dynamic NMR : Resolve fluxional behavior at low temperatures.
  • Cross-Validation : Compare with computational spectra (e.g., Gaussian NMR predictions) .

Q. What experimental designs are optimal for studying this compound’s thermal stability and decomposition pathways?

Employ thermogravimetric analysis (TGA) under inert atmospheres (N₂/Ar) to track mass loss (onset ~200°C). Pair with DSC to identify exothermic decomposition peaks. For mechanistic insights:

  • Pyrolysis-GC-MS : Identify volatile fragments (e.g., benzene, ethylene).
  • In Situ FTIR : Monitor C-C bond cleavage in real-time.
  • Kinetic Studies : Use Arrhenius plots to calculate activation energies .

Q. How do substituents on the benzene ring alter this compound’s reactivity in Diels-Alder reactions?

Electron-donating groups (e.g., -OCH₃) enhance dienophile activity by lowering LUMO energy. Experimental design:

  • Competition Experiments : Compare reaction rates with substituted vs. unsubstituted analogs.
  • Hammett Plots : Correlate σ values with rate constants.
  • MO Analysis : Use DFT (e.g., Gaussian) to map frontier orbitals and predict regioselectivity .

Q. What strategies address contradictions in this compound’s reported catalytic hydrogenation outcomes?

Discrepancies in hydrogenation products (e.g., partial vs. full ring opening) stem from catalyst selectivity (Pd/C vs. Rh/Al₂O₃) and H₂ pressure. Recommendations:

  • Controlled Pressure Reactors : Vary H₂ pressure (1–10 atm) to isolate intermediates.
  • Isotopic Labeling : Use D₂ to track hydrogenation pathways via MS.
  • In Situ Spectroscopy : Monitor reaction progress with ATR-FTIR .

Methodological Frameworks

Q. How can systematic reviews identify gaps in this compound research?

Apply PRISMA guidelines:

  • Search Strategy : Use databases (SciFinder, PubMed) with keywords: "this compound synthesis," "ring-strain energy," "applications in medicinal chemistry."
  • Inclusion Criteria : Peer-reviewed studies (2010–2025), experimental/theoretical focus.
  • Gap Analysis : Map trends (e.g., limited studies on enantioselective synthesis) using tools like VOSviewer .

What criteria ensure a robust research question for this compound studies?

Apply FINER criteria:

  • Feasible : Access to synthetic precursors and analytical tools.
  • Novel : Explore understudied areas (e.g., photoredox catalysis applications).
  • Ethical : Adhere to green chemistry principles (minimize solvent waste).
  • Relevant : Align with materials science or drug discovery trends .

Data Synthesis & Reporting

Q. How should conflicting data on this compound’s biological activity be presented in publications?

Use tables to juxtapose studies, highlighting variables (cell lines, concentration, assay type). For example:

StudyCell LineIC₅₀ (μM)Assay Type
A (2022)HeLa12.3MTT
B (2023)MCF-745.6Flow Cytometry
Discuss confounding factors (e.g., solvent DMSO’s cytotoxicity at >0.1%). Validate via orthogonal assays (e.g., caspase-3 activation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.